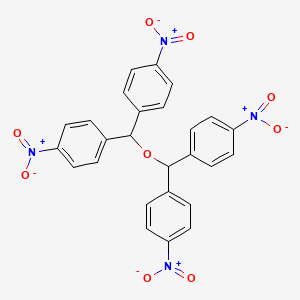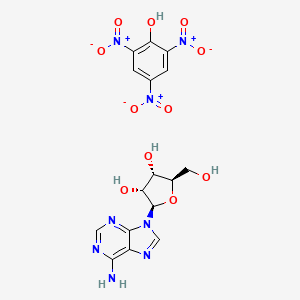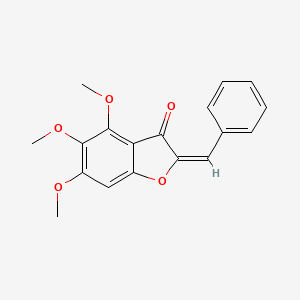
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one is an organic compound that belongs to the benzofuran family. This compound is characterized by its benzylidene group attached to the benzofuran core, along with three methoxy groups at positions 4, 5, and 6. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one typically involves the condensation of 4,5,6-trimethoxy-1-benzofuran-3-one with benzaldehyde under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-benzylidene-1-benzofuran-3-one: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
(2E)-2-benzylidene-4,5-dimethoxy-1-benzofuran-3-one: Contains two methoxy groups instead of three, affecting its solubility and reactivity.
(2E)-2-benzylidene-4-methoxy-1-benzofuran-3-one: Contains a single methoxy group, leading to distinct chemical behavior.
Uniqueness
The presence of three methoxy groups in (2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one imparts unique solubility, reactivity, and biological activity compared to its analogs. These functional groups can influence the compound’s interaction with biological targets and its overall stability, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
5453-00-9 |
|---|---|
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
(2E)-2-benzylidene-4,5,6-trimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C18H16O5/c1-20-14-10-12-15(18(22-3)17(14)21-2)16(19)13(23-12)9-11-7-5-4-6-8-11/h4-10H,1-3H3/b13-9+ |
Clé InChI |
OLZDHUMSPPMVTH-UKTHLTGXSA-N |
SMILES isomérique |
COC1=C(C(=C2C(=C1)O/C(=C/C3=CC=CC=C3)/C2=O)OC)OC |
SMILES canonique |
COC1=C(C(=C2C(=C1)OC(=CC3=CC=CC=C3)C2=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
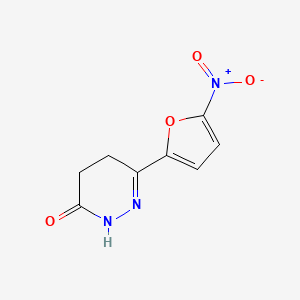
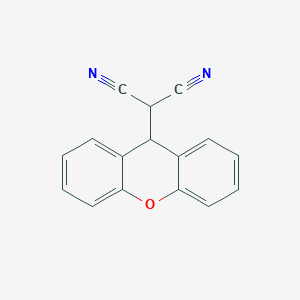
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)



![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)

